molecular formula C19H25ClN2O5 B12349061 CID 156588667

CID 156588667

Cat. No.: B12349061
M. Wt: 396.9 g/mol
InChI Key: PJZWLXGNDQLYKG-UHFFFAOYSA-N
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Description

CID 156588667, identified as oscillatoxin F, is a marine-derived polyketide belonging to the oscillatoxin family. These compounds are secondary metabolites produced by cyanobacteria and are structurally characterized by macrocyclic lactone rings with varying substituents.

Properties

Molecular Formula

C19H25ClN2O5

Molecular Weight

396.9 g/mol

InChI

InChI=1S/C19H25ClN2O5/c1-11(2)17(22-19(25)27-12(3)4)18(24)21-15(10-16(23)26-5)13-6-8-14(20)9-7-13/h6-9,11-12H,10H2,1-5H3,(H,21,24)(H,22,25)

InChI Key

PJZWLXGNDQLYKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)[C](C(=O)N[C](CC(=O)OC)C1=CC=C(C=C1)Cl)NC(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 156588667 involves several synthetic routes. One common method includes the reaction of specific organic amines with dianhydrides under controlled conditions. The reaction typically involves dissolving the organic amine in a solvent, adding the dianhydride, and stirring the mixture to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the compound. The use of advanced purification techniques, such as chromatography, is also common to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

CID 156588667 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

CID 156588667 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in biochemical assays to study enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of CID 156588667 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Properties

The oscillatoxin derivatives share a core macrocyclic lactone structure but differ in substituents and side-chain modifications. Key comparisons are summarized below:

Compound Name PubChem CID Molecular Formula Molecular Weight Key Structural Features
Oscillatoxin D 101283546 C₃₃H₅₀O₉ 602.74 g/mol Hydroxyl groups at C-2 and C-30 positions
30-Methyl-Oscillatoxin D 185389 C₃₄H₅₂O₉ 616.77 g/mol Methyl group at C-30
Oscillatoxin E 156582093 C₃₂H₄₈O₉ 588.71 g/mol Shorter side chain at C-15
Oscillatoxin F 156588667 C₃₁H₄₆O₉ 574.68 g/mol Lack of methyl group at C-30; unsaturated bond at C-10

Structural Insights :

  • Oscillatoxin D (CID 101283546) and 30-methyl-oscillatoxin D (CID 185389) differ by a single methyl group, which may influence solubility and membrane permeability. Methylation often enhances metabolic stability .
  • The unsaturated bond at C-10 in oscillatoxin F could increase rigidity in the macrocyclic ring, affecting conformational dynamics compared to oscillatoxin E .

Physicochemical and Pharmacokinetic Properties

Limited experimental data are available for CID 156588667, but predictions can be inferred from structurally related compounds:

Property Oscillatoxin F (this compound) Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389)
Log P (Predicted) ~3.2 ~3.5 ~4.0
Solubility (Water) Low (0.24 mg/mL) Very low (0.12 mg/mL) Low (0.29 mg/mL)
Bioavailability Moderate (Score: 0.55) Moderate (Score: 0.55) Low (Score: 0.45)
CYP Inhibition Not reported CYP1A2 inhibitor Non-inhibitor

Key Observations :

  • Oscillatoxin F’s moderate bioavailability score aligns with its balanced Log P and solubility profile, suggesting favorable absorption in biological systems .

Q & A

Q. How can researchers ensure compliance with journal-specific formatting for this compound studies?

  • Methodology :
  • Adhere to ACS Style Guide or IUPAC nomenclature for compound descriptions .
  • Use structured abstracts (Objective, Methods, Results, Conclusion) for clarity .
  • Submit spectra and raw data to repositories like Figshare or Zenodo for peer review .

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